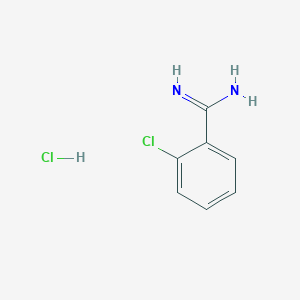

2-Chlorobenzamidine Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-chlorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMVAFKWEWLDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372399 | |

| Record name | 2-Chlorobenzamidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18637-02-0 | |

| Record name | Benzenecarboximidamide, 2-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18637-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzamidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzene-1-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chlorobenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chlorobenzamidine Hydrochloride (CAS No: 18637-02-0), a key chemical intermediate in pharmaceutical research and development. Designed for the discerning scientist, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the compound's core properties, grounded in established chemical principles and analytical methodologies.

Core Molecular and Physical Characteristics

This compound is the salt form of 2-chlorobenzimidamide, a structural motif that has garnered attention in medicinal chemistry.[1] Its utility as a building block in the synthesis of more complex bioactive molecules makes a thorough understanding of its physical and chemical properties essential for its effective application.[1] The hydrochloride salt form is typically preferred in laboratory settings to improve stability and solubility characteristics compared to the free base.

The fundamental physicochemical properties are summarized below, providing a foundational dataset for experimental design and handling.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | 2-chlorobenzenecarboximidamide hydrochloride | [3] |

| CAS Number | 18637-02-0 | [2] |

| Molecular Formula | C₇H₈Cl₂N₂ | [2][4] |

| Molecular Weight | 191.06 g/mol | [2] |

| Appearance | Colorless or white crystalline powder | [5] |

| Melting Point | Approx. 182-184 °C | [5] |

| Solubility | Soluble in water, ethanol, and chloroform. | [1][5] |

| Stability | Stable at room temperature; decomposes at high temperatures. | [5] |

| Storage | Store in a dry, well-ventilated place under an inert atmosphere. | [3][5][6] |

Synthesis Pathway: The Pinner Reaction

The synthesis of amidine hydrochlorides from nitriles is classically achieved via the Pinner reaction.[7][8][9] This acid-catalyzed reaction involves the treatment of a nitrile (in this case, 2-chlorobenzonitrile) with an alcohol in the presence of anhydrous hydrogen chloride. The reaction proceeds through a highly reactive nitrilium ion intermediate, which is then attacked by the alcohol to form an imidate salt, known as a Pinner salt.[10][11] Subsequent treatment with ammonia then yields the final amidine hydrochloride.[11]

The choice of anhydrous conditions is critical; the presence of water would lead to the hydrolysis of the imidate intermediate to form an ester.[9] Similarly, temperature control is important as the Pinner salt can be thermally unstable.[7][8]

Caption: The Pinner reaction pathway for synthesizing 2-Chlorobenzamidine HCl.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the amine (-NH₂) protons. The four protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.0 ppm), with their splitting patterns and chemical shifts influenced by the ortho-chloro substituent. The protons of the amidinium group (-C(NH₂)₂) are expected to be broad and may be solvent-exchangeable, likely appearing further downfield.

-

¹³C NMR: The carbon NMR spectrum should display six signals for the seven carbon atoms due to the symmetry of the benzene ring. The carbon atom attached to the chlorine (C2) and the amidinium carbon will be significantly influenced by these electronegative groups. The amidinium carbon signal is expected to appear in the range of δ 160-170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the amine groups.

-

C=N stretching: A strong absorption band around 1650-1680 cm⁻¹ for the imine double bond of the amidinium core.

-

C-Cl stretching: A band in the fingerprint region, typically around 750 cm⁻¹, characteristic of the ortho-disubstituted chlorinated benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. For the free base (C₇H₇ClN₂), the expected molecular ion peak [M]⁺ would be at m/z 154.6. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak) would be a key diagnostic feature.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of non-volatile organic compounds like this compound.[12] A well-designed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from starting materials, by-products, and degradation products.[13][14] The following protocol is a robust, validation-ready method adaptable for this purpose.

Rationale for Method Design:

-

Stationary Phase: A C18 column is selected for its versatility and effectiveness in retaining moderately polar aromatic compounds.[12]

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (acetonitrile) provides the necessary resolving power for a range of potential impurities with varying polarities. The acidic pH ensures that the amidine is in its protonated, more water-soluble form, leading to better peak shape.

-

Detection: UV detection is chosen due to the presence of the chromophoric benzene ring. A wavelength around 210-230 nm is typically suitable for aromatic compounds.

Experimental Protocol: RP-HPLC for Purity Determination

-

Instrumentation:

-

HPLC system with gradient capability, UV detector, autosampler, and column oven.

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate in HPLC-grade water, pH adjusted to 3.0 with orthophosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 40% A, 60% B

-

25-30 min: Hold at 40% A, 60% B

-

30.1-35 min: Return to 95% A, 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

-

Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

-

Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

-

-

System Suitability and Analysis:

-

Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

-

Inject the diluent as a blank to ensure no interfering peaks are present.

-

Inject the sample solution in duplicate.

-

Calculate the purity by area percent normalization, assuming all impurities have a similar response factor.

-

Caption: A generalized workflow for the HPLC purity analysis of the compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3][4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid direct contact with skin and eyes.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[5]

References

- ChemBK. (2024). This compound. ChemBK. [Link]

- PubChem. (n.d.). 2-Chlorobenzamide. National Center for Biotechnology Information.

- Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]

- NROChemistry. (n.d.). Pinner Reaction.

- PubChem. (n.d.). 2-Chlorobenzene-1-carboximidamide hydrochloride. National Center for Biotechnology Information.

- Wikipedia. (2023). Pinner reaction. [Link]

- Chem-Station Int. Ed. (2017). Pinner Reaction. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Chloro-benzamidine hydrochloride 97% | CAS: 18637-02-0 | AChemBlock [achemblock.com]

- 3. 2-Chloro-benzamidine hydrochloride | 18637-02-0 [sigmaaldrich.com]

- 4. 2-Chlorobenzene-1-carboximidamide hydrochloride | C7H8Cl2N2 | CID 2740917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 18637-02-0|2-Chloro-benzamidine hydrochloride|BLD Pharm [bldpharm.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Pinner reaction - Wikipedia [en.wikipedia.org]

- 9. Pinner Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. d-nb.info [d-nb.info]

- 11. Pinner Reaction | NROChemistry [nrochemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Chlorobenzamidine Hydrochloride: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide offers a comprehensive technical overview of 2-Chlorobenzamidine Hydrochloride, a pivotal chemical intermediate in synthetic organic chemistry and pharmaceutical development. The document elucidates its chemical structure, systematic nomenclature, and key physicochemical properties. Furthermore, it delves into established synthesis protocols and explores its significant applications, particularly as a foundational building block for therapeutic agents. This resource is designed to provide both fundamental knowledge and actionable insights for professionals engaged in drug discovery and development.

Core Chemical Identity: Structure and Nomenclature

This compound is an aromatic compound featuring a benzene ring substituted with a chlorine atom at the second position and an amidine functional group. The hydrochloride salt form is commonly used to improve its stability and aqueous solubility, facilitating its use in various experimental and manufacturing processes.

1.1. Chemical Structure

The molecular structure of this compound is characterized by a 2-chlorophenyl group attached to a carboximidamide group, which is protonated at one of the nitrogen atoms and balanced by a chloride counter-ion.

Molecular Formula: C7H8Cl2N2[1]

SMILES: C1=CC=C(C(=C1)C(=N)N)Cl.Cl[1]

1.2. IUPAC Nomenclature

The internationally recognized IUPAC name for this compound is 2-chlorobenzenecarboximidamide;hydrochloride .[1]

Physicochemical Characteristics

Understanding the physicochemical properties of this compound is fundamental for its appropriate handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Weight | 191.05 g/mol | [1] |

| Appearance | Colorless or white crystalline powder | [2] |

| Melting Point | Approximately 182-184 °C | [2] |

| Solubility | Soluble in water, ethanol, and chloroform | [2] |

| CAS Number | 18637-02-0 | [1][3] |

Synthesis Protocols and Mechanistic Insights

The synthesis of this compound is most commonly achieved via the Pinner reaction. This well-established method involves the reaction of 2-chlorobenzonitrile with an alcohol in the presence of hydrogen chloride, followed by ammonolysis.

3.1. Pinner Reaction: A Step-by-Step Workflow

The Pinner reaction provides a reliable route to amidines from nitriles. The process can be visualized as a two-stage workflow.

Caption: Workflow of the Pinner reaction for synthesizing this compound.

Causality in Experimental Choices:

-

Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. The presence of water would lead to the hydrolysis of the intermediate imidate ester to form an ester, and ultimately a carboxylic acid, thus reducing the yield of the desired amidine.

-

Gaseous HCl: Gaseous hydrogen chloride is used to protonate the nitrile nitrogen, which activates the nitrile carbon towards nucleophilic attack by the alcohol. This is a critical step for the reaction to proceed efficiently.

Key Applications in Drug Discovery

The structural motifs present in this compound make it a valuable precursor in the synthesis of a variety of heterocyclic compounds with demonstrated biological activities. Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen.[4]

4.1. Synthesis of Bioactive Heterocycles

The amidine functionality is a versatile synthon for constructing nitrogen-containing heterocycles such as pyrimidines, imidazoles, and triazines. These scaffolds are central to many therapeutic agents, including kinase inhibitors, anti-infective agents, and cardiovascular drugs. The 2-chloro substituent can be retained in the final molecule to modulate its pharmacokinetic properties or can serve as a handle for further chemical modifications.

4.2. Role in Anticancer Drug Development

Derivatives of 2-chlorobenzamide, a related compound, have been investigated for their potential as anticancer agents.[5] The synthesis of novel compounds from this compound for screening in oncology is an active area of research.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a general procedure for the synthesis of a pyrimidine derivative, a common application of this compound in medicinal chemistry.

Objective: To synthesize a 4-substituted-2-(2-chlorophenyl)pyrimidine.

Materials:

-

This compound

-

1,3-Diketone (e.g., acetylacetone)

-

Base (e.g., Sodium ethoxide)

-

Anhydrous Ethanol

-

Standard laboratory glassware for reflux and workup

Procedure:

-

Reaction Setup: A solution of sodium ethoxide is prepared in anhydrous ethanol in a round-bottom flask under an inert atmosphere.

-

Reactant Addition: this compound and the 1,3-diketone are added sequentially to the stirred solution.

-

Reaction: The mixture is heated to reflux for a specified period, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove inorganic salts.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the pure pyrimidine derivative.

Caption: A generalized workflow for the synthesis of a pyrimidine derivative.

Self-Validating System: Each step in this protocol includes a control point. The preparation of the base is a standard procedure. The reaction progress is monitored by TLC, providing a clear endpoint. The workup is designed to efficiently remove byproducts, and the final purification step ensures the isolation of the target compound with high purity, which can be confirmed by analytical techniques such as NMR and mass spectrometry.

Safety and Handling

This compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

References

- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2740917, 2-Chlorobenzene-1-carboximidamide hydrochloride.

- ChemBK. (2024). This compound.

- R. K. Singh, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 336-373. [Link]

- R. K. Singh, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 336-373. [Link]

Sources

- 1. 2-Chlorobenzene-1-carboximidamide hydrochloride | C7H8Cl2N2 | CID 2740917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Chlorobenzamidine Hydrochloride: Synthesis, Mechanistic Insights, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chlorobenzamidine Hydrochloride (CAS No. 18637-02-0), a versatile building block and potential bioactive molecule. Moving beyond a simple datasheet, this document synthesizes foundational chemical principles with practical, field-proven insights to empower researchers in its synthesis, characterization, and application. We will delve into its logical synthesis, explore its probable mechanism of action based on established structure-activity relationships, and provide detailed protocols for its analysis and potential use in drug discovery workflows.

I. Introduction: The Strategic Value of the Benzamidine Scaffold

The benzamidine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the side chain of arginine. This structural mimicry allows benzamidine derivatives to act as competitive inhibitors for a wide range of enzymes, particularly serine proteases such as trypsin, thrombin, and plasmin.[1][2] The cationic nature of the amidinium group at physiological pH enables it to form strong ionic interactions with negatively charged residues, such as aspartate, commonly found in the S1 pocket of these enzymes.[2]

This compound incorporates a strategically placed chlorine atom on the benzene ring. This electron-withdrawing substituent can modulate the electronic properties and binding interactions of the molecule, potentially influencing its potency and selectivity for specific biological targets.[3] This guide will illuminate the path from its synthesis to its potential applications as a research tool.

II. Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is the foundation of sound scientific practice.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 18637-02-0 | [4] |

| Molecular Formula | C₇H₇ClN₂·HCl | [1] |

| Molecular Weight | 191.06 g/mol | [4] |

| Appearance | Colorless or white crystalline powder | [1] |

| Melting Point | Approximately 182-184 °C | [1] |

| Solubility | Soluble in water, ethanol, and chloroform | [1] |

Safety and Handling

This compound is classified as harmful and an irritant. All handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazard Statements: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.

-

Precautionary Measures: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.

III. Synthesis of this compound

The most logical and widely applicable method for the synthesis of benzamidines from the corresponding nitrile is the Pinner reaction .[5][6][7] This two-step process first involves the formation of an intermediate Pinner salt (an imidate hydrochloride) from the reaction of 2-chlorobenzonitrile with an alcohol under anhydrous acidic conditions. Subsequent treatment of the Pinner salt with ammonia or an amine furnishes the desired amidine.[6]

Synthetic Workflow Diagram

Caption: Pinner reaction workflow for the synthesis of 2-Chlorobenzamidine HCl.

Detailed Experimental Protocol: Pinner Synthesis

This protocol is based on established procedures for the Pinner reaction.[5][6][7]

Step 1: Formation of Ethyl 2-chlorobenzimidate hydrochloride (Pinner Salt)

-

System Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube filled with calcium chloride. The entire apparatus must be maintained under an inert atmosphere (e.g., dry nitrogen or argon).

-

Reagent Preparation: In the flask, dissolve 2-chlorobenzonitrile (1 equivalent) in anhydrous ethanol (3-5 equivalents).

-

Acidification: Cool the solution to 0 °C using an ice bath. Bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at 0 °C. Continue the gas addition until the solution is saturated.

-

Reaction: Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for 12-24 hours. The Pinner salt will typically precipitate as a white crystalline solid.

-

Isolation: Collect the precipitated imidate hydrochloride by filtration under an inert atmosphere. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the product under vacuum. Note: Pinner salts are hygroscopic and should be used immediately in the next step.

Step 2: Ammonolysis to this compound

-

Reaction Setup: Suspend the freshly prepared ethyl 2-chlorobenzimidate hydrochloride (1 equivalent) in a solution of anhydrous ethanol.

-

Ammonia Addition: Cool the suspension to 0 °C. Bubble anhydrous ammonia gas through the stirred suspension, or add a saturated solution of ammonia in anhydrous ethanol.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield pure this compound.

IV. Mechanism of Action: A Probable Serine Protease Inhibitor

While direct enzymatic inhibition studies on this compound are not extensively reported in the literature, a strong mechanistic hypothesis can be drawn from the well-documented activity of the benzamidine scaffold.

The Benzamidine Pharmacophore

Benzamidine derivatives are classic competitive inhibitors of serine proteases.[1][8] The key to their inhibitory activity lies in the structural and electronic similarity of the protonated amidinium group to the guanidinium group of an arginine side chain.

Inhibitory Interaction with a Serine Protease Active Site

Caption: Proposed binding of 2-Chlorobenzamidine in a serine protease S1 pocket.

The protonated amidinium group forms a salt bridge with the carboxylate side chain of the conserved Aspartate 189 residue at the bottom of the S1 specificity pocket. Additional hydrogen bonds can form with the backbone carbonyls of glycine residues (Gly216 and Gly226) that line the pocket. The 2-chloro-substituted benzene ring will occupy the hydrophobic portion of the pocket. The electron-withdrawing nature of the chlorine atom may influence the pKa of the amidine group and the hydrophobic interactions of the aromatic ring within the active site, thereby modulating the binding affinity (Ki) compared to unsubstituted benzamidine.[3]

V. Applications in Research and Drug Discovery

This compound serves as both a valuable synthetic intermediate and a potential biological probe.

Intermediate for Pharmaceutical Synthesis

The primary application of this compound is as a key building block in the synthesis of more complex bioactive molecules.[1] The amidine functional group is a versatile synthon for the construction of various heterocyclic systems, such as pyrimidines, which are prevalent in many approved drugs.[9]

Example Synthetic Application: Pyrimidine Synthesis

Caption: General scheme for pyrimidine synthesis using a benzamidine.

Tool Compound for Enzyme Inhibition Studies

Given its probable activity as a serine protease inhibitor, this compound can be employed as a tool compound in biochemical assays to:

-

Validate Enzyme Assays: Serve as a positive control for inhibition in assays for trypsin-like serine proteases.

-

Structure-Activity Relationship (SAR) Studies: Act as a reference compound when evaluating the activity of newly synthesized benzamidine derivatives.[10]

-

Probe Enzyme Specificity: Used in parallel with other substituted benzamidines to probe the structural and electronic requirements of a protease's S1 pocket.

VI. Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound.

Spectroscopic Data (Reference)

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.77 (d, 1H), 7.42 (m, 1H), 7.40 (m, 1H), 7.35 (m, 1H), 6.56 (br s, 1H, NH), 6.42 (br s, 1H, NH).[2]

-

Mass Spectrometry (EI): m/z 155 (M⁺), 139, 111.[11]

High-Performance Liquid Chromatography (HPLC)

A robust reversed-phase HPLC (RP-HPLC) method is recommended for the purity determination and quantification of this compound. The following protocol serves as a starting point for method development.

Proposed HPLC Method

| Parameter | Recommended Setting |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 5-95% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Method Validation Considerations:

-

Specificity: Demonstrate that the method can resolve this compound from its starting materials (2-chlorobenzonitrile), intermediates, and potential degradation products.

-

Linearity: Establish a linear relationship between the peak area and the concentration of the analyte over a defined range.

-

Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Ascertain the lowest concentration of the analyte that can be reliably detected and quantified.

VII. Conclusion and Future Directions

This compound is a compound of significant interest due to its foundational role as a synthetic intermediate and its potential as a serine protease inhibitor. This guide has provided a logical framework for its synthesis via the Pinner reaction, a mechanistic hypothesis grounded in the established pharmacology of the benzamidine scaffold, and practical protocols for its analysis.

The lack of extensive, direct biological data for this specific compound presents an opportunity for further research. Future investigations could focus on:

-

Enzyme Inhibition Profiling: Screening this compound against a panel of serine proteases to determine its inhibitory potency (Ki) and selectivity profile.

-

Structural Biology: Co-crystallization with target proteases to provide definitive evidence of its binding mode and to guide the design of more potent and selective inhibitors.

-

Derivative Synthesis and SAR: Using this compound as a starting point for the synthesis of novel derivatives with enhanced biological activity for applications in areas such as anticoagulation, anti-inflammatory, or anticancer research.

By providing this in-depth technical guide, we hope to empower researchers to confidently utilize and explore the full potential of this compound in their scientific endeavors.

VIII. References

-

Inhibition of four human serine proteases by substituted benzamidines. (n.d.). PubMed. [Link]

-

This compound. (2024, April 9). ChemBK. [Link]

-

Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023, March 2). PubMed. [Link]

-

A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. (1987, January). PubMed. [Link]

-

Small-molecule inhibitor: benzamidine. (2023, September 8). MEROPS - the Peptidase Database. [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry. [Link]

-

Inhibition of four human serine proteases by substituted benzamidines. (n.d.). PubMed. [Link]

-

Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. (n.d.). Stanford Medicine. [Link]

-

Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor. (n.d.). PubMed. [Link]

-

2-Chlorobenzamide. (n.d.). PubChem. [Link]

-

Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. (2023, August 1). ResearchGate. [Link]

-

Pinner Reaction. (n.d.). SynArchive. [Link]

-

Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2024, August 8). ResearchGate. [Link]

-

New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer. (n.d.). DIGIBUG Principal. [Link]

-

Pinner reaction. (n.d.). Wikipedia. [Link]

-

Pinner Reaction. (2017, June 5). Chem-Station Int. Ed. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. [Link]

-

Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. (n.d.). PubMed. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. [Link]

-

Pinner Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022, February 7). NIH. [Link]

-

Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (n.d.). PubMed. [Link]

-

Pinner pyrimidine synthesis. (n.d.). Slideshare. [Link]

-

A Lewis acid-promoted Pinner reaction. (2013, August 2). Beilstein Journals. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2-Chlorobenzamide(609-66-5) 1H NMR spectrum [chemicalbook.com]

- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Chloro-benzamidine hydrochloride 97% | CAS: 18637-02-0 | AChemBlock [achemblock.com]

- 5. N-(2-CHLOROETHYL)BENZAMIDE(26385-07-9) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pinner Reaction [organic-chemistry.org]

Navigating the Solution Space: A Technical Guide to the Solubility of 2-Chlorobenzamidine Hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Scientific Advancement

2-Chlorobenzamidine hydrochloride is a key chemical intermediate, playing a vital role in the synthesis of a range of pharmaceutical and agrochemical compounds. Its journey from a laboratory reagent to a component of a final product is fundamentally governed by its physicochemical properties, paramount among which is its solubility. The ability to dissolve a compound in a given solvent system dictates everything from reaction kinetics and purification strategies to the formulation and bioavailability of a final drug product. A thorough understanding of the solubility of this compound in both aqueous and organic media is therefore not merely academic; it is a cornerstone of efficient, reproducible, and scalable scientific research and development.

This in-depth technical guide, authored from the perspective of a Senior Application Scientist, aims to provide a comprehensive resource on the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, this guide synthesizes available qualitative information, provides quantitative data for the closely related parent compound, benzamidine hydrochloride, as a valuable proxy, and outlines a rigorous, field-proven experimental protocol for determining thermodynamic solubility.

Theoretical Framework: The Science of Dissolution

The solubility of a solid crystalline compound like this compound is a thermodynamic equilibrium. It represents the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature and pressure. This process is governed by the interplay of intermolecular forces, encapsulated in the adage "like dissolves like."

Several key factors influence the solubility of this compound:

-

Molecular Structure: this compound possesses both polar and non-polar characteristics. The charged amidinium group (-C(NH2)2+) and the hydrochloride salt form contribute to its polarity and favor interactions with polar solvents like water and alcohols through ion-dipole interactions and hydrogen bonding. The chlorophenyl ring, however, is non-polar and will interact more favorably with non-polar organic solvents via van der Waals forces.

-

Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical. Polar protic solvents (e.g., water, ethanol) are generally good solvents for hydrochloride salts. Polar aprotic solvents (e.g., DMSO, DMF) can also be effective due to their ability to solvate the cation. Non-polar solvents (e.g., hexane, toluene) are expected to be poor solvents for this highly polar salt.

-

Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the crystal.

-

pH of Aqueous Solutions: For a salt of a weak base like 2-chlorobenzamidine, the solubility in aqueous media can be significantly influenced by pH.

Solubility Profile of this compound

Qualitative Solubility

Published data consistently describes this compound as being soluble in water, ethanol, and chloroform.[1][2] This aligns with the theoretical understanding of its structure, where the polar hydrochloride and amidine groups dominate its solubility characteristics.

Estimated Quantitative Solubility

| Solvent | Chemical Formula | Type | Estimated Solubility of 2-Chlorobenzamidine HCl (based on Benzamidine HCl data) |

| Water | H₂O | Polar Protic | >50 mg/mL |

| Ethanol | C₂H₅OH | Polar Protic | ~10 mg/mL |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | ~25 mg/mL |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | ~25 mg/mL |

| Phosphate Buffered Saline (PBS, pH 7.2) | N/A | Aqueous Buffer | ~3 mg/mL |

Data for Benzamidine Hydrochloride is sourced from various chemical suppliers and databases.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain precise and reliable solubility data for this compound in a specific solvent system, a well-controlled experimental approach is essential. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. This method ensures that the solution has reached saturation and is in equilibrium with the solid state of the compound.

Causality Behind Experimental Choices

The protocol described below is designed to be a self-validating system. The use of a significant excess of the solid compound ensures that saturation is achieved. The extended equilibration time allows the system to reach thermodynamic equilibrium, avoiding the pitfalls of measuring kinetic solubility, which can often be misleadingly high and time-dependent. Centrifugation and filtration are critical steps to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. Finally, a validated analytical method, such as HPLC-UV, is employed for accurate quantification.

Step-by-Step Methodology for the Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of clear glass vials with screw caps. The exact mass should be recorded.

-

To each vial, add a precise volume (e.g., 2.0 mL) of the desired solvent (e.g., water, ethanol, DMSO, or a specific buffer).

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator. A standard temperature for solubility studies is 25°C or 37°C.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable for compounds with slow dissolution kinetics.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed in the incubator for at least one hour to allow for the sedimentation of the excess solid.

-

Carefully transfer the vials to a centrifuge and spin at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet any remaining suspended solid particles.

-

-

Sample Collection and Preparation:

-

Without disturbing the solid pellet, carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE, chosen for compatibility with the solvent) into a clean vial. This step is crucial to remove any fine, non-sedimented particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method. The dilution factor must be precisely recorded.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent used for dilution.

-

Analyze the calibration standards and the diluted sample by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). The detection wavelength should be set to the λmax of this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility (S) in the solvent using the following equation, accounting for the dilution factor: S (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor

-

Visualizing the Workflow

Caption: Experimental workflow for determining thermodynamic solubility.

Conclusion: Empowering Research Through Foundational Data

While a comprehensive, publicly available dataset of the quantitative solubility of this compound remains to be established, this guide provides a robust framework for researchers and drug development professionals. By understanding the theoretical underpinnings of its solubility, leveraging the available qualitative data and quantitative estimates from its parent compound, and employing the detailed experimental protocol provided, scientists can confidently generate the precise and reliable solubility data essential for their work. Accurate solubility data is not just a physical constant; it is a critical enabler of innovation, accelerating the journey of discovery and development in the chemical and pharmaceutical sciences.

References

- ChemBK. This compound. [Link]

- ChemBK. CAS 18637-02-0. [Link]

Sources

An In-depth Technical Guide to 2-Chlorobenzamidine Hydrochloride: Synthesis, Applications, and Core Principles for Researchers

This guide provides an in-depth technical overview of 2-Chlorobenzamidine Hydrochloride, a key chemical intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to explore the causality behind its synthesis, its functional role as a biomimetic, and the practical methodologies for its application.

Core Molecular Attributes

This compound is a substituted aromatic amidine that serves as a versatile building block in medicinal chemistry. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₈Cl₂N₂ | |

| Molecular Weight | 191.05 g/mol | |

| CAS Number | 18637-02-0 | |

| Appearance | Colorless or white crystalline powder | |

| Melting Point | Approx. 182-184 °C | |

| Solubility | Soluble in water, ethanol, and chloroform |

Synthesis Protocol: The Pinner Reaction

The most established and reliable method for synthesizing aryl amidines from nitriles is the Pinner reaction.[1][2][3] This acid-catalyzed, two-step process provides a high-yield route to the target compound. The causality behind this choice of methodology lies in its efficiency and control over the formation of the reactive intermediate.

The reaction proceeds by first converting the nitrile into a more reactive imino ester hydrochloride, known as a Pinner salt.[3][4] This intermediate is then treated with ammonia to yield the final amidine hydrochloride.

Diagram of the Pinner Reaction Workflow

Caption: Workflow for the Pinner synthesis of 2-Chlorobenzamidine HCl.

Step-by-Step Methodology

PART A: Formation of the Pinner Salt (Ethyl 2-chlorobenzimidate hydrochloride)

-

System Preparation (Trustworthiness Pillar): All glassware must be rigorously dried in an oven at 120°C and cooled under a stream of dry nitrogen. The reaction must be conducted under an inert atmosphere to prevent moisture, which would hydrolyze the nitrile and the Pinner salt intermediate, drastically reducing yield.

-

Reagent Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve 2-chlorobenzonitrile (1 eq.) in anhydrous ethanol (3 eq.).

-

Acidification (Causality): Cool the solution to 0-5°C in an ice bath. This low temperature is critical to prevent the thermodynamically favored but undesired elimination reaction that would form an amide and alkyl chloride.[3][5] Bubble anhydrous hydrogen chloride gas slowly through the stirred solution. The HCl acts as a catalyst, protonating the nitrile nitrogen to form a highly electrophilic nitrilium cation, which is then readily attacked by the alcohol.[6]

-

Reaction & Isolation: Continue the HCl addition until the solution is saturated. Seal the flask and allow it to stir at 0-5°C for 24 hours. The Pinner salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether to remove unreacted starting materials, and dry under vacuum.

PART B: Ammonolysis to this compound

-

Solution Preparation: Prepare a saturated solution of anhydrous ammonia in anhydrous ethanol. This is achieved by bubbling ammonia gas through cold ethanol (0°C).

-

Ammonolysis Reaction (Causality): Suspend the isolated Pinner salt in the ethanolic ammonia solution. The ammonia acts as a nucleophile, attacking the electrophilic carbon of the imidate and displacing the ethoxy group to form the more stable amidine.[3]

-

Reaction Completion & Isolation: Stir the suspension at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.

-

Purification (Self-Validating System): The crude this compound is purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether). The purity of the final product should be validated by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR).

Mechanism of Action & Core Application

The chemical architecture of benzamidines allows them to function as structural mimics, or "surrogates," for the guanidinium group of L-arginine.[7] This biomimicry is the foundation of their primary application in drug discovery as inhibitors of enzymes that process L-arginine.

A prime example is the family of Nitric Oxide Synthase (NOS) enzymes. NOS catalyzes the oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.[8][9] Overproduction of NO by the inducible NOS (iNOS) isoform is implicated in the pathophysiology of inflammatory diseases and septic shock.[10][11] Therefore, inhibiting iNOS is a significant therapeutic goal.

This compound, like other benzamidines, can act as a competitive inhibitor at the L-arginine binding site of NOS, physically blocking the natural substrate from accessing the active site and thereby reducing NO production.[8]

Signaling Pathway of NOS Inhibition

Caption: Competitive inhibition of NOS by 2-Chlorobenzamidine.

Experimental Protocol: In-Vitro NOS Inhibition Assay

This protocol describes a self-validating system to quantify the inhibitory potential of this compound on NOS activity. The method is based on monitoring the conversion of [³H]-L-arginine to [³H]-L-citrulline.

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10 µM EDTA.

-

Enzyme: Purified recombinant iNOS.

-

Cofactors: NADPH (1 mM), FAD (10 µM), FMN (10 µM), (6R)-5,6,7,8-tetrahydrobiopterin (BH4) (10 µM), and Calmodulin (10 µg/mL).

-

Substrate: [³H]-L-arginine (specific activity ~60 Ci/mmol) mixed with unlabeled L-arginine to a final concentration of 10 µM.

-

Inhibitor: this compound dissolved in assay buffer to create a stock solution (e.g., 10 mM), followed by serial dilutions.

-

Stop Solution: 100 mM HEPES, pH 5.5, containing 10 mM EDTA.

-

Resin: Dowex AG 50W-X8 resin (Na⁺ form), prepared as a 50% slurry in water.

-

-

Assay Procedure:

-

Reaction Setup: In a 96-well plate, add 20 µL of assay buffer (for control) or 20 µL of varying concentrations of the this compound solution.

-

Enzyme & Cofactor Addition: Add 20 µL of a pre-mixed solution containing iNOS enzyme and all cofactors. Pre-incubate for 5 minutes at 37°C.

-

Initiation: Start the reaction by adding 10 µL of the [³H]-L-arginine substrate solution.

-

Incubation: Incubate the plate at 37°C for 15 minutes. The short incubation time ensures measurement of the initial reaction velocity, a critical parameter for competitive inhibition studies.

-

Termination: Stop the reaction by adding 100 µL of the cold Stop Solution.

-

-

Product Separation and Quantification (Self-Validating Step):

-

Separation: Transfer the reaction mixture to a spin column containing 200 µL of the Dowex resin slurry. The Dowex resin is a cation-exchange resin. At pH 5.5, the unreacted [³H]-L-arginine (positively charged) binds to the resin, while the product [³H]-L-citrulline (neutral) flows through. This separation is the core of the assay's validity.

-

Elution: Centrifuge the columns to collect the eluate containing [³H]-L-citrulline.

-

Quantification: Add the eluate to a scintillation vial with a suitable cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Safety and Handling

As a hazardous substance, strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12][13] Use a certified respirator if dust formation is likely.[13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[12][14] Avoid contact with skin, eyes, and inhalation of dust.[12] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter sewer systems.[12][14]

References

- Amidines Synthesis Methods Guide. Scribd.

- Pinner Reaction. Organic Chemistry Portal.

- Amidine synthesis by imidoylation. Organic Chemistry Portal.

- Tanui, H. K. (2019). New single step route for efficient synthesis of amidine containing molecules. ResearchGate.

- Davies, S., & Mosey, R. A. (2019). Mild method for the synthesis of amidines by the electrophilic activation of amides. ResearchGate.

- Pinner reaction. Wikipedia.

- Kirschning, A. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry.

- Bini, L., et al. (2013). Green Chemistry. IRIS.

- Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal.

- Rockwell, A., et al. (1997). Use of conformationally restricted benzamidines as arginine surrogates in the design of platelet GPIIb-IIIa receptor antagonists. Journal of Medicinal Chemistry.

- Venturini, G., et al. (1997). Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor. Biochemical and Biophysical Research Communications.

- Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties. Semantic Scholar.

- Moore, W. M., & Webber, R. K. (1996). Inhibition of nitric oxide synthase as a potential therapeutic target. Journal of Medicinal Chemistry.

- Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal.

- Cama, E., et al. (2003). Design of amino acid sulfonamides as transition-state analogue inhibitors of arginase. Journal of the American Chemical Society.

- Witkowska, A., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules.

- Corbett, J. A., et al. (1993). Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. Journal of Experimental Medicine.

- Arginine thioacid in synthesis of arginine conjugates and peptides. RSC Publishing.

Sources

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. Pinner Reaction [organic-chemistry.org]

- 5. iris.unive.it [iris.unive.it]

- 6. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

- 7. Use of conformationally restricted benzamidines as arginine surrogates in the design of platelet GPIIb-IIIa receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of nitric oxide synthase as a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. chemicalbook.com [chemicalbook.com]

Discovery and history of benzamidine derivatives in science

An In-depth Technical Guide to the Discovery and History of Benzamidine Derivatives in Science

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive exploration of benzamidine and its derivatives, a class of molecules that has journeyed from a simple organic compound to a cornerstone of modern medicinal chemistry. We will trace the history of their discovery, delve into the fundamental mechanism of serine protease inhibition, and chart their evolution as versatile scaffolds in drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights, detailed experimental protocols, and a forward-looking perspective on the future of benzamidine-based therapeutics.

The Genesis of a Privileged Scaffold: Discovery and Core Principles

Benzamidine, with the chemical formula C₆H₅C(NH)NH₂, is the simplest aryl amidine, a class of organic compounds characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another.[1][2] It typically presents as a white, water-soluble solid, most commonly handled as its hydrochloride salt.[1] While the precise date of its first synthesis is not prominently documented in initial literature, its significance grew exponentially with the discovery of its profound biological activity.

The true value of the benzamidine core was unlocked with the realization that it acts as a potent, reversible, and competitive inhibitor of trypsin and other trypsin-like serine proteases.[1][3][4][5] This inhibitory action established benzamidine as an indispensable tool in biochemistry, particularly in protein purification protocols where it is used to prevent the degradation of proteins of interest by endogenous proteases.[1][6] Its simple, stable structure and well-defined mechanism of action have made it a foundational "privileged scaffold" in medicinal chemistry—a molecular framework upon which a vast library of derivatives has been built to target a wide array of diseases.[7][8][9]

The Cornerstone of Biological Activity: Mechanism of Serine Protease Inhibition

The primary and most studied biological function of benzamidine is its inhibition of serine proteases. These enzymes, which include crucial physiological players like trypsin, thrombin, and plasmin, are characterized by a catalytic triad in their active site, with a key serine residue that initiates a nucleophilic attack on the peptide bond of the substrate.[10][11][12]

Benzamidine functions as a competitive inhibitor by mimicking the structure of the natural substrates of these enzymes, particularly the side chain of arginine. The positively charged amidinium group, C(NH)(NH₂), is structurally analogous to the guanidinium group of arginine. This allows it to bind tightly within the S1 specificity pocket of the protease active site, which is typically deep and negatively charged (containing an aspartate residue) to accommodate basic amino acid residues. By occupying this active site, benzamidine physically blocks the entry of the natural substrate, effectively halting the catalytic activity of the enzyme.[13] This interaction is reversible, meaning the inhibitor can associate and dissociate from the enzyme.[3]

Caption: Mechanism of competitive inhibition of serine proteases by benzamidine.

From Scaffold to Drug: Synthesis and Derivatization Strategies

The chemical tractability of the benzamidine scaffold is a key reason for its widespread use. A variety of synthetic routes allow for the creation of a diverse array of derivatives, enabling chemists to fine-tune the molecule's properties.

Core Synthesis: The Pinner Reaction

A classic and effective method for synthesizing amidines is the Pinner reaction.[8][14] This reaction typically involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (like hydrogen chloride) to form an imino ether salt (a Pinner salt). Subsequent treatment of this intermediate with ammonia or an amine yields the desired amidine.

Caption: Simplified workflow of the Pinner reaction for benzamidine synthesis.

Derivatization Strategies

The goal of creating derivatives is to improve upon the parent molecule's characteristics, such as:

-

Potency: Increasing the binding affinity for the target enzyme.

-

Selectivity: Enhancing binding to the target enzyme while minimizing effects on other related enzymes.

-

Pharmacokinetics: Improving absorption, distribution, metabolism, and excretion (ADME) properties for better therapeutic use.

Modifications are typically made by adding various substituents to the benzene ring. The properties of these substituents—such as their hydrophobicity, size, and electronic effects—can dramatically alter the derivative's interaction with the target protease.[15]

Therapeutic Frontiers: Benzamidine Derivatives in Drug Development

The journey of benzamidine from a laboratory reagent to a clinical scaffold is a testament to its versatility. Its derivatives have been explored and developed for a wide range of diseases.

Anticoagulants

Perhaps the most successful clinical application of benzamidine-based scaffolds is in anticoagulation. By targeting serine proteases in the coagulation cascade, such as thrombin (Factor IIa) and Factor Xa, these derivatives can effectively prevent the formation of blood clots. The well-known oral anticoagulant dabigatran (Pradaxa) contains a benzamidine-like amidine moiety that is crucial for its direct inhibition of thrombin.[1] This represents a significant advancement in the treatment and prevention of conditions like deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation.[16]

Anticancer Agents

The role of proteases in cancer progression—implicated in processes like tumor growth, invasion, and metastasis—has made them attractive targets for oncology. Certain benzamidine derivatives have shown promise as anticancer agents. For example, the tetra-benzamidine derivative TAPP-Br was found to inhibit the growth of human colon carcinoma cell lines.[17] The proposed mechanism involves the suppression of oncogene expression (like MYC, FOS, and JUN) and interference with signaling pathways involving protein kinase C.[17] Other derivatives have been investigated for their ability to inhibit dipeptidyl peptidase III (DPP III), an enzyme implicated in cancer cell proliferation.[18]

Antimicrobial and Antiparasitic Agents

The amidine functional group has been incorporated into molecules designed to combat infectious diseases. Researchers have synthesized novel benzamidine derivatives that exhibit significant antimicrobial activity against pathogens responsible for conditions like periodontitis.[19][20] Furthermore, aromatic diamidines have been a focus of research for their trypanocidal activity, targeting the parasites that cause diseases like Human African Trypanosomiasis (sleeping sickness).[14] Derivatives have also been synthesized and tested for their antifungal properties against agricultural phytopathogens.[14]

Advanced Concepts: Structure-Activity Relationships (SAR) and Multivalency

Structure-Activity Relationships (SAR)

Systematic studies have revealed how different chemical groups attached to the benzamidine ring influence its inhibitory profile. A key study on the inhibition of human serine proteases (trypsin, thrombin, plasmin, and C1s) found that:

-

Hydrophobicity of the substituent was a critical factor for binding to thrombin.[15]

-

Both electron-donating properties and hydrophobicity influenced binding to plasmin and C1s.[15]

-

Trypsin's interaction was more complex, depending on factors like molar refractivity and molecular weight.[15]

This detailed understanding allows for the rational design of more selective inhibitors.

The Power of Multivalency

An emerging strategy to dramatically enhance inhibitor potency is multivalency—linking multiple inhibitor molecules onto a common scaffold.[11] This approach leverages the "avidity effect," where the overall binding strength is significantly greater than the sum of the individual binding interactions. Studies on multivalent benzamidine inhibitors targeting plasmin have shown that:

-

Higher valency (e.g., trivalent vs. bivalent or monovalent) leads to stronger inhibition.[11]

-

Shorter linker lengths between the benzamidine units also result in stronger inhibition by increasing the effective local concentration of the inhibitor near the enzyme's active site.[11]

This strategy not only boosts potency but can also be tuned to achieve greater selectivity for a desired protease.[11]

Caption: Logical workflow from a core scaffold to a therapeutic candidate.

Field-Proven Methodologies: Key Experimental Protocols

Protocol: Synthesis of a Benzamidine Derivative via Pinner Reaction

This protocol is a generalized representation for the synthesis of N-substituted benzamidines, adapted from methodologies used in creating derivatives with antifungal activity.[14]

Objective: To synthesize a benzamidine derivative from a corresponding benzonitrile.

Materials:

-

Substituted Benzonitrile (starting material)

-

Anhydrous Ethanol

-

Dry Hydrogen Chloride (gas)

-

Anhydrous Diethyl Ether

-

Ammonia (or a primary/secondary amine) in ethanol

-

Reaction vessel with a drying tube

-

Magnetic stirrer and stir bar

Procedure:

-

Formation of the Pinner Salt:

-

Dissolve the starting benzonitrile in an excess of cold, anhydrous ethanol in the reaction vessel.

-

Bubble dry HCl gas through the solution while maintaining a low temperature (e.g., 0°C) with an ice bath. Stir continuously.

-

Continue the introduction of HCl until the solution is saturated.

-

Seal the vessel and allow it to stand at a low temperature (e.g., 4°C) for 12-24 hours. The imino ether hydrochloride (Pinner salt) will typically precipitate as a white solid.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

-

Aminolysis to Form the Amidine:

-

Suspend the dried Pinner salt in a solution of anhydrous ethanol.

-

Slowly add a solution of ammonia (or the desired amine) in ethanol to the suspension at room temperature.

-

Stir the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the final benzamidine derivative.

-

Self-Validation: The structure of the final compound must be confirmed using analytical techniques such as FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to verify the presence of characteristic peaks for the amidine group and the disappearance of the nitrile peak.[19]

Protocol: Serine Protease Inhibition Assay

Objective: To determine the inhibitory constant (Kᵢ) of a benzamidine derivative against a serine protease like trypsin.

Materials:

-

Trypsin (e.g., bovine pancreatic trypsin)

-

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl₂)

-

Benzamidine derivative (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~405 nm

Procedure:

-

Preparation: Prepare a series of dilutions of the benzamidine inhibitor in the Tris-HCl buffer. Also, prepare solutions of trypsin and the BApNA substrate in the same buffer.

-

Assay Setup:

-

In the wells of the 96-well plate, add a fixed volume of the trypsin solution.

-

Add varying concentrations of the inhibitor solution to the wells. Include control wells with no inhibitor (buffer/solvent only).

-

Pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at a constant temperature (e.g., 25°C or 37°C).

-

-

Initiate Reaction: Add the BApNA substrate solution to all wells simultaneously to start the reaction.

-

Data Acquisition: Immediately begin monitoring the increase in absorbance at 405 nm over time using the microplate reader. The cleavage of BApNA by trypsin releases p-nitroaniline, which is yellow and absorbs light at this wavelength. The rate of reaction is proportional to the slope of the absorbance vs. time curve.

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) for each inhibitor concentration.

-

Plot the reaction velocities against the inhibitor concentrations.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

To determine the Kᵢ and the mode of inhibition, perform the experiment using multiple substrate concentrations and analyze the data using a Dixon plot or by fitting the data to the appropriate Michaelis-Menten inhibition model (e.g., competitive inhibition).

-

Self-Validation: The assay should include positive controls (a known trypsin inhibitor) and negative controls (no inhibitor) to ensure the enzyme and substrate are active and the assay is performing as expected. The determination of a consistent Kᵢ value across multiple experiments validates the result.

Summary and Future Directions

The story of benzamidine is a compelling example of how a simple molecular entity can become a powerful tool in both fundamental research and applied drug discovery. Its role as a reversible serine protease inhibitor has been the bedrock of its utility, first as a biochemical reagent and later as a versatile scaffold for therapeutic agents targeting coagulation, cancer, and infectious diseases.[7][10][14][16] Advanced chemical strategies, such as the application of multivalency, continue to push the boundaries of what can be achieved with this remarkable core structure.[11]

The future of benzamidine derivatives lies in the pursuit of even greater specificity. As our understanding of the "protease-ome" deepens, opportunities will arise to design novel derivatives that can selectively target individual proteases involved in specific disease pathways, minimizing off-target effects and improving therapeutic outcomes. The integration of computational modeling with innovative synthetic chemistry will undoubtedly accelerate the discovery of the next generation of benzamidine-based drugs, continuing the legacy of this enduring and impactful chemical scaffold.

References

- Fuloria, S., Fuloria, N. K., Ravichandran, M., & Lalitha, P. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics, 11(2), 207.

- NINGBO INNO PHARMCHEM CO.,LTD. Benzamidine Hydrochloride: A Key Serine Protease Inhibitor for Biochemical Research and Applications.

- Andrews, J. M., Roman, D. P., & Bing, D. H. (1983). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 26(9), 1223–1228.

- Alves, N. J., Deria, M., & Chilkoti, A. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 12(17), 1429–1436.

- Wikipedia. Benzamidine.

- Kondo, K., Kido, H., & Katunuma, N. (1994). A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells. International Journal of Cancer, 57(3), 375–379.

- Wang, B. L., Liu, X. H., & Zhang, H. B. (2014). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 19(5), 5795–5808.

- ResearchGate. (n.d.). Synthesis of benzamidine derivatives of the imidazoles.

- Stürzebecher, J., Markwardt, F., Wagner, G., & Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931–1937.

- Berndt, K. D. (2015). Answer to "Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?". ResearchGate.

- Google Patents. (n.d.). Benzamidine derivatives and their use as anti-coagulants.

- MDPI. (2023). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. Molecules, 28(1), 1.

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

- ResearchGate. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment.

- Aimes, R. T., & Akiyama, Y. (2014). trypsin inhibition by benzamidine-conjugated molecular glues. Organic & Biomolecular Chemistry, 12(36), 7038–7044.

- ResearchGate. (2021). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities.

- National Center for Biotechnology Information. (n.d.). Benzamidine. PubChem Compound Database.

- Discovery Fine Chemicals. (n.d.). Benzamidine Hydrochloride Hydrate - 1670-14-0.

Sources

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. discofinechem.com [discofinechem.com]

- 6. goldbio.com [goldbio.com]

- 7. Page loading... [guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CAS 1670-14-0: Benzamidine, hydrochloride | CymitQuimica [cymitquimica.com]

- 10. nbinno.com [nbinno.com]

- 11. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. AU5299496A - Benzamidine derivatives and their use as anti-coagulants - Google Patents [patents.google.com]

- 17. A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

2-Chlorobenzamidine Hydrochloride as a serine protease inhibitor

An In-Depth Technical Guide: 2-Chlorobenzamidine Hydrochloride as a Serine Protease Inhibitor

Abstract